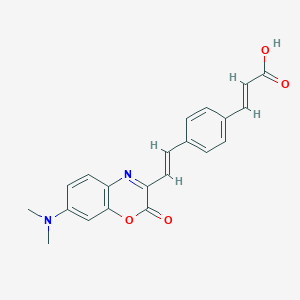
4-BVC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BVC is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core, a dimethylamino group, and a conjugated system of double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BVC typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors to form the benzoxazinone ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions.
Formation of the Conjugated System: The conjugated system of double bonds is formed through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-BVC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
4-BVC has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-BVC involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.
類似化合物との比較
4-BVC can be compared with other similar compounds, such as:
Benzoxazinone Derivatives: Compounds with similar benzoxazinone cores but different substituents.
Dimethylamino Compounds: Molecules containing the dimethylamino group but lacking the benzoxazinone core.
Conjugated Systems: Compounds with similar conjugated double bond systems but different functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
126959-78-2 |
|---|---|
分子式 |
C21H18N2O4 |
分子量 |
362.4 g/mol |
IUPAC名 |
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H18N2O4/c1-23(2)16-9-11-17-19(13-16)27-21(26)18(22-17)10-7-14-3-5-15(6-4-14)8-12-20(24)25/h3-13H,1-2H3,(H,24,25)/b10-7+,12-8+ |
InChIキー |
IBKDGFLXNQKJGK-SMTGYRLFSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)C=CC3=CC=C(C=C3)C=CC(=O)O |
異性体SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)/C=C/C3=CC=C(C=C3)/C=C/C(=O)O |
正規SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)C=CC3=CC=C(C=C3)C=CC(=O)O |
同義語 |
4-(beta-(7-dimethylamino-1,4-benzoxazin-2-one-3-yl)vinyl)phenylpropenoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















